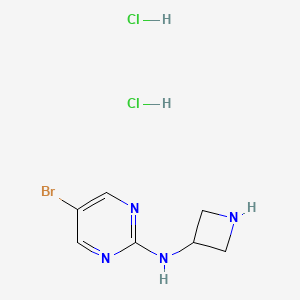

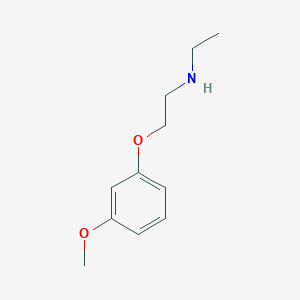

N-エチル-2-(3-メトキシフェノキシ)エタナミン

説明

“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a chemical compound with the molecular formula C11H17NO2 . It is typically in liquid form .

Molecular Structure Analysis

The molecular structure of “N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is represented by the InChI code1S/C11H17NO2/c1-3-12-8-9-14-11-6-4-10(13-2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 . This indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

“N-Ethyl-2-(3-methoxyphenoxy)ethanamine” is a liquid at room temperature . Its molecular weight is 195.26 .科学的研究の応用

ピクテート・スペングラー反応

N-エチル-2-(3-メトキシフェノキシ)エタナミン: は、ピクテート・スペングラー反応において活性化されたフェネチルアミンとして利用されます 。この反応は、医薬品開発に不可欠な様々なヘテロ環式化合物の合成において重要です。この反応を促進する化合物の役割は、医薬品化学におけるその重要性を浮き彫りにしています。

1,3-オキサゼピンの合成

この化合物は、パラジウム触媒による分子内カップリングによって1,3-オキサゼピンの合成にも用いられています 。1,3-オキサゼピンは、多くの生物活性分子および潜在的な治療薬に含まれているため、注目されています。

代謝研究

代謝研究では、N-エチル-2-(3-メトキシフェノキシ)エタナミンの誘導体を使用した安定同位体標識により、生体内の代謝経路を安全な方法で研究することができます 。この用途は、代謝プロセスを理解し、これらの経路と相互作用する薬物を設計するために不可欠です。

環境研究

N-エチル-2-(3-メトキシフェノキシ)エタナミンから誘導された安定同位体標識化合物は、空気、水、土壌、堆積物、食品の汚染物質を検出するための環境汚染物質標準として使用されます 。この用途は、環境モニタリングと公衆衛生の安全確保に不可欠です。

臨床診断

臨床診断では、この化合物の同位体標識バージョンを質量分析の標準として使用して、生物学的サンプル中の生体分子を同定および定量化することができます 。これは、疾患の診断と治療介入のモニタリングに不可欠です。

解離性麻酔薬の前駆体

N-エチル-2-(3-メトキシフェノキシ)エタナミン: は、シクリジン解離性麻酔薬の違法合成における前駆体化学物質として役立ちます 。これらの薬物はケタミンと密接に関連しており、その麻酔作用と幻覚作用により注目されています。

化学合成

この化合物の入手可能性と構造特性により、化学合成における貴重な構成要素となっています。 研究開発目的で幅広い化学物質を作成するために使用できます .

医薬品研究

N-エチル-2-(3-メトキシフェノキシ)エタナミンは、天然に存在する神経伝達物質との構造的類似性により、中枢神経系を標的とする新薬開発に医薬品研究で使用できます .

作用機序

Target of action

Amines, such as this compound, often interact with various receptors in the body, including neurotransmitter receptors in the nervous system .

Mode of action

They can also undergo nucleophilic substitution reactions .

Biochemical pathways

Without specific information on N-Ethyl-2-(3-methoxyphenoxy)ethanamine, it’s difficult to say which biochemical pathways it might affect. Amines are involved in many biological processes, including the synthesis of proteins, alkaloids, hormones, neurotransmitters, and pharmaceuticals .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH can affect the protonation state of amines, which can influence their reactivity and interactions with other molecules .

生化学分析

Biochemical Properties

N-Ethyl-2-(3-methoxyphenoxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between N-Ethyl-2-(3-methoxyphenoxy)ethanamine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

N-Ethyl-2-(3-methoxyphenoxy)ethanamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis . Additionally, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N-Ethyl-2-(3-methoxyphenoxy)ethanamine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been shown to bind to G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior . This binding can result in either the activation or inhibition of downstream signaling pathways, depending on the specific receptor and context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl-2-(3-methoxyphenoxy)ethanamine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of N-Ethyl-2-(3-methoxyphenoxy)ethanamine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health . At higher doses, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes . These findings highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

N-Ethyl-2-(3-methoxyphenoxy)ethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances . These interactions can influence metabolic flux and the levels of specific metabolites in the body. For example, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can affect the metabolism of drugs and other xenobiotics, potentially altering their efficacy and toxicity .

Transport and Distribution

The transport and distribution of N-Ethyl-2-(3-methoxyphenoxy)ethanamine within cells and tissues involve several mechanisms. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, N-Ethyl-2-(3-methoxyphenoxy)ethanamine can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

N-Ethyl-2-(3-methoxyphenoxy)ethanamine exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, N-Ethyl-2-(3-methoxyphenoxy)ethanamine has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .

特性

IUPAC Name |

N-ethyl-2-(3-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-12-7-8-14-11-6-4-5-10(9-11)13-2/h4-6,9,12H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRKZAFQUWLOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651138 | |

| Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-69-2 | |

| Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

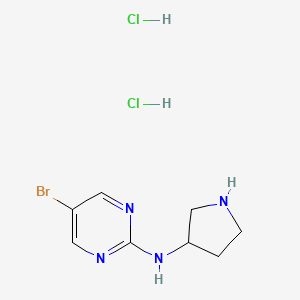

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

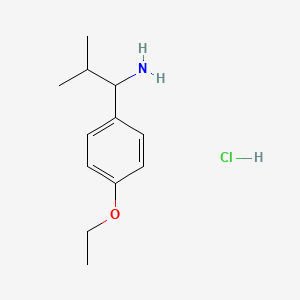

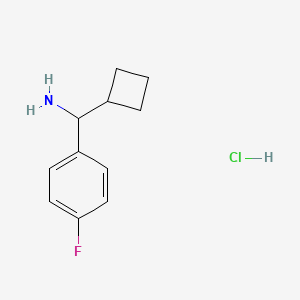

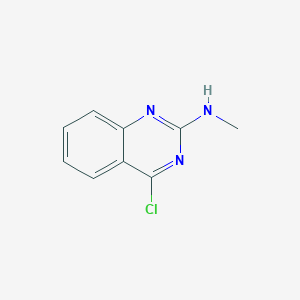

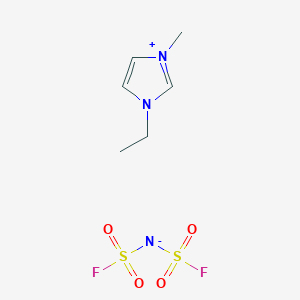

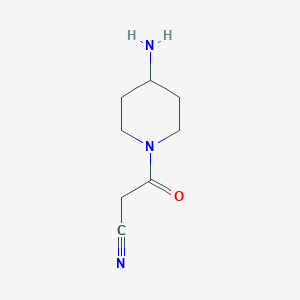

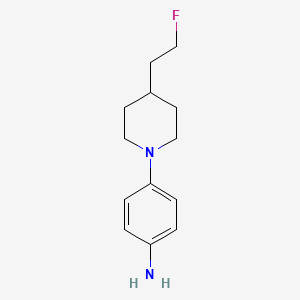

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid](/img/structure/B1489503.png)